Teloxantrone

Catalog No.
S548643
CAS No.
91441-48-4
M.F
C21H25N5O4
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teloxantrone

CAS Number

91441-48-4

Product Name

Teloxantrone

IUPAC Name

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3

InChI Key

WOPAVGQTOMNFGS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309.

Canonical SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O

The exact mass of the compound Teloxantrone is 411.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Teloxantrone (also known as CI-937 or DuP 937) is a highly potent anthrapyrazole intercalating agent and Topoisomerase II inhibitor. Structurally distinguished from classical anthracenediones by the fusion of a pyrazole ring to the anthracene core, this modification fundamentally alters the molecule's electronic properties[1]. In procurement and material selection, Teloxantrone is prioritized as a redox-stable DNA-binding scaffold that minimizes the generation of semiquinone free radicals [2]. This makes it a critical precursor and benchmark compound for researchers and formulators developing targeted payloads, DNA-complexing agents, or specialized biochemical assays where off-target oxidative stress and broad transcriptional shutdown must be avoided [3].

Generic substitution of Teloxantrone with classical anthracenediones (such as Mitoxantrone) or anthracyclines (such as Doxorubicin) fundamentally compromises assay specificity and redox stability. Mitoxantrone and Doxorubicin readily undergo bioreduction to form semiquinone free radicals, which introduces confounding oxidative stress and degradation pathways in sensitive biochemical models[1]. Furthermore, Mitoxantrone inhibits both DNA and RNA synthesis equally, lacking the mechanistic selectivity required for targeted replication arrest [2]. Teloxantrone’s modified anthrapyrazole architecture specifically uncouples these effects, providing highly selective inhibition of DNA synthesis over RNA synthesis and resisting radical-cycling processes, making it non-interchangeable for precision pharmacological profiling and redox-sensitive formulations [1], [2].

Selective Inhibition of DNA vs. RNA Synthesis

A primary differentiator for Teloxantrone is its highly selective suppression of DNA replication. In L1210 cellular assays, Teloxantrone (CI-937) inhibited DNA synthesis with an IC50 of 0.33 µM, while requiring a significantly higher concentration (2.0 µM) to inhibit RNA synthesis [1]. In direct contrast, the standard comparator Mitoxantrone, as well as Adriamycin, inhibited both DNA and RNA synthesis equally at similar concentrations [1]. This specific uncoupling of replication from transcription is critical for targeted cell-cycle studies.

Evidence DimensionIC50 for DNA vs. RNA Synthesis Inhibition
Target Compound DataTeloxantrone: DNA IC50 = 0.33 µM; RNA IC50 = 2.0 µM (6-fold selectivity)
Comparator Or BaselineMitoxantrone / Adriamycin: Equal inhibition of DNA and RNA synthesis (1:1 ratio)
Quantified DifferenceTeloxantrone demonstrates a 6-fold selectivity for DNA over RNA synthesis, whereas comparators show no selectivity.
ConditionsL1210 leukemia cells, 2-hour drug exposure

Procuring Teloxantrone is essential for assays requiring the selective arrest of DNA replication without the immediate, broad-spectrum transcriptional shutdown caused by Mitoxantrone.

Quantifiably Superior DNA Binding Affinity vs. In-Class and Out-of-Class Intercalators

Teloxantrone exhibits exceptional DNA binding strength, which is a critical parameter for formulators designing stable DNA-drug complexes. In an ethidium displacement assay, Teloxantrone reduced the fluorescence of an ethidium-DNA complex by 50% at a concentration of 23 nM [1]. This binding affinity outperforms the closely related anthrapyrazole Piroxantrone (CI-942), which required 33 nM, and is vastly superior to the out-of-class benchmark Amsacrine, which required over 1.3 µM (>1300 nM) to achieve the same displacement [1].

Evidence DimensionConcentration required for 50% ethidium displacement from DNA
Target Compound DataTeloxantrone (CI-937): 23 nM
Comparator Or BaselinePiroxantrone (CI-942): 33 nM; Amsacrine: >1300 nM
Quantified DifferenceTeloxantrone binds DNA ~43% more strongly than Piroxantrone and >50 times more strongly than Amsacrine.
ConditionsIn vitro ethidium bromide-DNA fluorescence displacement assay

Provides a highly stable, high-affinity intercalating benchmark necessary for developing robust DNA-targeting conjugates and biophysical binding models.

Electrochemical Reduction Resistance and Formulation Compatibility

Classical anthracenediones and anthracyclines are notoriously difficult to manage in redox-sensitive formulations due to their rapid bioreduction into semiquinone free radicals. The anthrapyrazole core of Teloxantrone was specifically engineered to resist this electron transfer [1]. Experimental studies demonstrate that Teloxantrone's propensity to produce free radicals is significantly lower than that of Doxorubicin and Mitoxantrone [2]. This structural resistance to redox cycling prevents off-target oxidative degradation, enhancing the compound's stability in complex biological matrices and making it highly compatible with specialized formulation workflows.

Evidence DimensionPropensity for semiquinone free radical generation
Target Compound DataTeloxantrone: High resistance to bioreduction and radical anion formation
Comparator Or BaselineDoxorubicin / Mitoxantrone: High baseline generation of reactive oxygen species
Quantified DifferenceSubstantial reduction in oxidative degradation pathways compared to standard quinone-based intercalators.
ConditionsBiochemical redox profiling and formulation stability assessments

Ensures higher reproducibility and stability in complex formulations or electrochemical assays where quinone-driven oxidative stress would degrade the sample.

Development of Redox-Stable Topoisomerase II Inhibitors

Because Teloxantrone resists bioreduction into semiquinone free radicals—unlike Mitoxantrone or Doxorubicin—it is the preferred starting scaffold for synthesizing next-generation intercalators where minimizing off-target oxidative stress and maintaining formulation stability are critical [1].

Selective DNA Replication Arrest Assays

Given its 6-fold selectivity for inhibiting DNA synthesis (IC50 = 0.33 µM) over RNA synthesis (IC50 = 2.0 µM), Teloxantrone is an ideal pharmacological probe for synchronized cell cycle studies, allowing researchers to halt replication without immediately shutting down transcription [2].

High-Affinity DNA Intercalation Benchmarking

With its ability to displace ethidium from DNA at just 23 nM, Teloxantrone serves as a superior positive control over Amsacrine and Piroxantrone in biophysical assays measuring DNA binding kinetics, structural distortion, and complex stability[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

411.19065430 Da

Monoisotopic Mass

411.19065430 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96521WL61B

Dates

Last modified: 02-18-2024
1: Renner U, Blanz J, Freund S, Waidelich D, Ehninger G, Zeller KP. Biotransformation of CI-937 in primary cultures of rat hepatocytes. Formation of glutathione conjugates. Drug Metab Dispos. 1995 Jan;23(1):94-101. PubMed PMID: 7720531.
2: Erlichman C, Moore M, Kerr IG, Wong B, Eisenhauer E, Zee B, Whitfield LR. Phase I pharmacokinetic and pharmacodynamic study of a new anthrapyrazole, CI-937 (DUP937). Cancer Res. 1991 Dec 1;51(23 Pt 1):6317-22. PubMed PMID: 1933893.
3: Wong B, Nordblom G, Chang T, Whitfield L. Lack of dose proportional pharmacokinetics for CI-937, an anthrapyrazole DNA intercalator, in mice. Res Commun Chem Pathol Pharmacol. 1989 Nov;66(2):191-202. PubMed PMID: 2602655.
4: Nordblom GD, Pachla LA, Chang T, Whitfield LR, Showalter HD. Development of a radioimmunoassay for the anthrapyrazole chemotherapy agent CI-937 and the pharmacokinetics of CI-937 in rats. Cancer Res. 1989 Oct 1;49(19):5345-51. PubMed PMID: 2766301.

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